molecular formula C19H15ClN4O2 B1238646 1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone

1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone

Cat. No.: B1238646
M. Wt: 366.8 g/mol
InChI Key: GOXQIHPDRMZTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Studies

  • This compound is involved in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones and pyrazoloquinazolinones, which are significant in medicinal chemistry (Chebanov et al., 2008).

Application in Medicinal Chemistry

  • Compounds derived from this chemical are explored for their potential as antimicrobial and anticancer agents, demonstrating significant activity in in vitro studies (Hafez et al., 2016).

Protein Kinase Inhibition

  • Derivatives of this compound have shown inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential applications in antibacterial research (Lapa et al., 2013).

Development of Novel Heterocycles

  • Research has been conducted on the efficient synthesis of novel heterocyclic compounds using this chemical as a starting material, highlighting its versatility in organic synthesis (Kurasawa et al., 1986).

Antimycobacterial Activity

  • Certain pyrazoloquinoline derivatives synthesized from this compound have demonstrated antimycobacterial activity against various Mycobacterium spp strains, which is critical in the fight against tuberculosis (Quiroga et al., 2014).

Structural Analysis and Comparisons

  • Structural studies of isomeric series of compounds related to this chemical have provided insights into molecular interactions, aiding in the design of more effective therapeutic agents (Portilla et al., 2008).

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

1-(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C19H15ClN4O2/c1-26-14-7-4-12-9-15-18(21)23-24(19(15)22-16(12)10-14)17(25)8-11-2-5-13(20)6-3-11/h2-7,9-10H,8H2,1H3,(H2,21,23)

InChI Key

GOXQIHPDRMZTOY-UHFFFAOYSA-N

SMILES

COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CC=C(C=C4)Cl)N

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CC=C(C=C4)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
Reactant of Route 2
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
Reactant of Route 3
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
Reactant of Route 5
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
Reactant of Route 6
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone

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